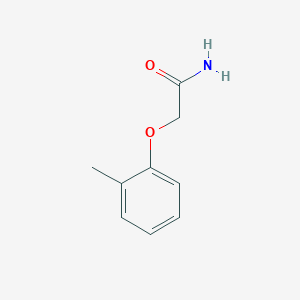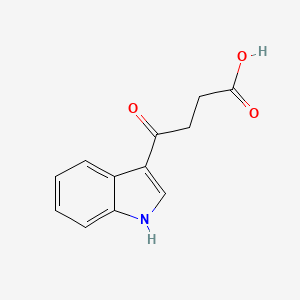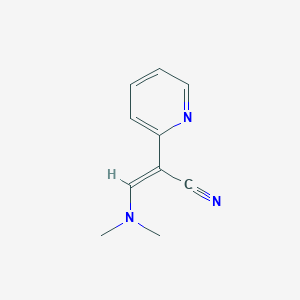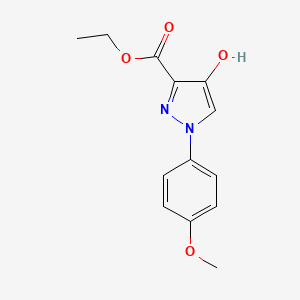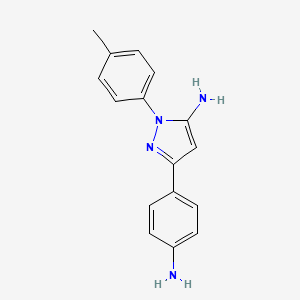
5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions, as seen in the synthesis of 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, which was achieved with high yield under the catalysis of trisodium citrate dihydrate at ambient conditions . Similarly, the synthesis of 5-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile involved a reaction with benzylidene malononitrile, leading to the formation of related fused heterocyclic systems . These methodologies could provide insights into the synthesis of "5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine."
Molecular Structure Analysis
The molecular and crystal structures of pyrazole derivatives have been determined using X-ray diffraction methods. For instance, the structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one revealed intramolecular hydrogen bonding and the predominant tautomeric form in the solid state . Another study on 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one showed intermolecular hydrogen bonding in the crystal, forming a network with adjacent molecules . These structural analyses are crucial for understanding the molecular conformation and stability of "5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine."
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions to yield new compounds with potential biological activities. For example, 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile was reacted with different reagents to produce oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazine . These reactions demonstrate the chemical versatility of pyrazole derivatives and suggest possible reactions for "5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine."
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are often characterized using spectroscopic methods. A study on a pyrazole analog reported spectral and structural properties using FT-IR, NMR, and DFT methods, which were in good agreement with experimental data . These techniques are essential for the identification and characterization of "5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine" and can provide insights into its reactivity and interaction with biological targets.
Relevant Case Studies
The antiproliferative activities of pyrazole derivatives have been evaluated in various studies. For instance, a series of amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid showed potent activity against human cancer cell lines, with one compound inducing apoptotic cell death . Additionally, some pyrazole derivatives exhibited excellent biocidal properties in antifungal and antibacterial studies . These case studies highlight the potential therapeutic applications of pyrazole derivatives, including "5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine."
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine is involved in various synthetic pathways for producing a range of heterocyclic compounds. For instance, reactions involving substituted benzothiazol-2-ylamine and [1,3,4]thiadiazol-2-ylamine with related pyrazole compounds yield derivatives with potential applications in material science and pharmaceuticals due to their complex structures and functional groups H. Liming et al., 2003.
Optical and Material Properties
Derivatives of pyrazole compounds, similar to 5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine, have been studied for their optical properties. For example, thin films prepared from antipyrine derivatives have been analyzed using X-ray diffraction and spectrophotometric techniques, revealing insights into their optical absorption, refraction properties, and potential applications in optoelectronics N. El-Ghamaz et al., 2017.
Crystal Structure Analysis
The crystal structure analysis of compounds structurally related to 5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine provides a foundation for understanding the molecular interactions and stability of these compounds. For instance, the synthesis and crystal structure determination of closely related compounds help in exploring their potential applications in designing new materials and pharmaceuticals Ziqing Cao et al., 2010.
Antimicrobial Activity
Some derivatives of pyrazole compounds have been synthesized and tested for their antimicrobial activities against various bacterial and fungal strains. These studies are crucial for the development of new antimicrobial agents and understanding the structure-activity relationship within this class of compounds N. Desai & D. Vaja, 2018.
Eigenschaften
IUPAC Name |
5-(4-aminophenyl)-2-(4-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-11-2-8-14(9-3-11)20-16(18)10-15(19-20)12-4-6-13(17)7-5-12/h2-10H,17-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTHPFSYPRDVIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Amino-phenyl)-2-p-tolyl-2H-pyrazol-3-ylamine | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

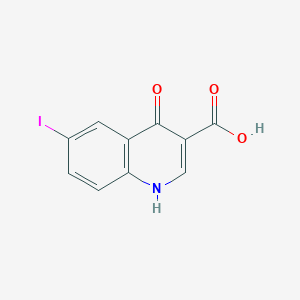
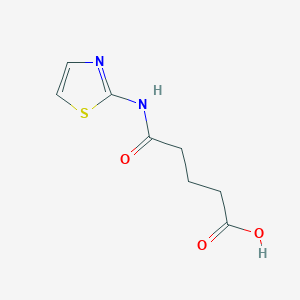
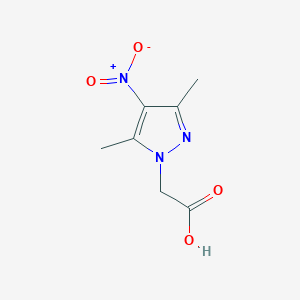
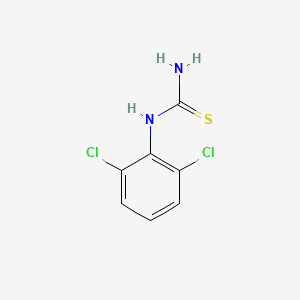
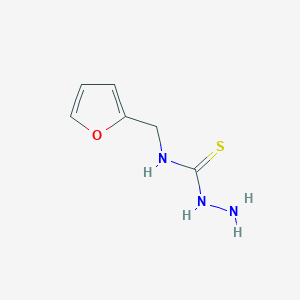
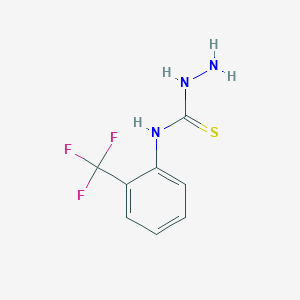
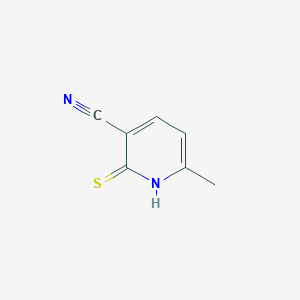
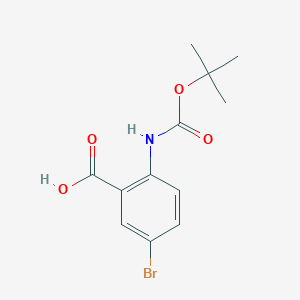
![{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B1300232.png)
![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)
